molecular formula C13H18ClN3O2 B1434053 5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl CAS No. 107618-02-0

5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl

Cat. No.: B1434053
CAS No.: 107618-02-0
M. Wt: 283.75 g/mol
InChI Key: DRKPUABONJIUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl is a useful research compound. Its molecular formula is C13H18ClN3O2 and its molecular weight is 283.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Neuropharmacological Research :

    • It has been studied for its potential as a dual serotonin receptor antagonist. In a study, derivatives of this compound showed antagonism on the cyclic adenosine monophosphate and inositol monophosphate signaling pathways of serotonin receptors. This research suggests its application in neuropharmacological studies (Deau et al., 2015).
  • Corrosion Inhibition :

    • Benzimidazole derivatives, including structures similar to 5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl, have been investigated for their effectiveness in corrosion inhibition. These compounds showed significant inhibition efficiency for N80 steel in hydrochloric acid, indicating their potential in industrial applications related to corrosion prevention (Yadav et al., 2016).
  • Antitubercular Activity :

    • Derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one have shown promise as antitubercular agents. These compounds were synthesized and screened for their activity against mycobacterium species, revealing significant antitubercular potential (Raju et al., 2020).
  • Cancer Research :

    • In the context of cancer research, derivatives of this compound have been investigated as potential anaplastic lymphoma kinase inhibitors. These compounds displayed properties that could be relevant in the development of new cancer treatments (Teffera et al., 2013).
  • Anti-Inflammatory Research :

    • Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been explored for their anti-inflammatory properties. Some of these compounds exhibited potent inhibitory activity on NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages, suggesting their potential use as anti-inflammatory agents (Li et al., 2015).

Biochemical Analysis

Biochemical Properties

5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing their activity and thereby affecting redox reactions within the cell . Additionally, this compound can form complexes with proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of specific genes, either upregulating or downregulating their transcription, which in turn impacts protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in the enzyme’s conformation, affecting its interaction with substrates and other molecules . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as energy production and biosynthesis . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Its impact on metabolic pathways highlights its potential as a tool for studying metabolic regulation and identifying therapeutic targets.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity, making it an important factor to consider in biochemical studies.

Properties

IUPAC Name

6-methoxy-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c1-18-10-2-3-12-11(8-10)15-13(17)16(12)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKPUABONJIUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)N2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Reactant of Route 2
5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Reactant of Route 3
5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Reactant of Route 4
5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Reactant of Route 5
5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Reactant of Route 6
5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.